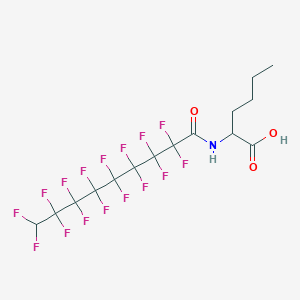![molecular formula C18H25N7O3 B15014463 4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15014463.png)
4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine moiety, and a hydrazone linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Triazine Ring Formation: The hydrazone is then reacted with cyanuric chloride under basic conditions to form the triazine ring.
Morpholine Substitution: Finally, the morpholine moiety is introduced through nucleophilic substitution, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers and materials for enhanced properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: The compound is explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry
Agriculture: It can be used in the development of agrochemicals for pest control.
Pharmaceuticals: The compound is a valuable intermediate in the synthesis of various pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways.
DNA Interaction: It can intercalate into DNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-1,3,5-TRIAZIN-2-AMINE: Lacks the morpholine moiety.
4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Contains a piperidine ring instead of morpholine.
Uniqueness
The presence of the morpholine moiety in 4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE enhances its solubility and bioavailability, making it a unique and valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H25N7O3 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
2-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H25N7O3/c1-24(2)17-20-16(21-18(22-17)25-7-9-28-10-8-25)23-19-12-13-5-6-14(26-3)11-15(13)27-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,21,22,23)/b19-12+ |
InChI-Schlüssel |
NETQNWBGYYMVEJ-XDHOZWIPSA-N |
Isomerische SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=C(C=C3)OC)OC |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15014385.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014392.png)
![4-amino-N'-[(3-phenylpropanoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15014401.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B15014402.png)
![4-bromo-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014409.png)


![(2E,5Z)-5-(2-chlorobenzylidene)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15014433.png)
![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15014437.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B15014442.png)
![N'-{(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B15014444.png)
![N'~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide](/img/structure/B15014448.png)
![2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B15014456.png)
